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Afuresertib HCl

Cat. No.: B12457162
M. Wt: 463.8 g/mol
InChI Key: YFQJOPFTGMHYNV-UHFFFAOYSA-N
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Description

Significance of the PI3K/Akt/mTOR Signaling Pathway in Cellular Homeostasis and Disease Pathogenesis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a highly conserved, intracellular cascade essential for regulating a multitude of normal cellular functions in eukaryotic cells. nih.govmdpi.com This network transduces signals from cell surface receptors, such as receptor tyrosine kinases, in response to growth factors and other stimuli. nih.govmdpi.com The pathway is fundamental for maintaining cellular homeostasis by controlling processes like cell metabolism, growth, proliferation, survival, motility, and differentiation. nih.govmdpi.combiologists.com

Akt, also known as Protein Kinase B (PKB), is a serine/threonine protein kinase that serves as the central hub of the PI3K/Akt/mTOR pathway. icr.ac.uknih.govqiagen.com Upon activation, Akt phosphorylates a wide array of downstream substrates, thereby orchestrating several key cellular activities:

Cell Proliferation and Growth: Akt promotes cell cycle progression. nih.govspandidos-publications.com It can regulate the G1/S and G2/M transitions by phosphorylating and inactivating cell cycle inhibitors like p21 and p27. spandidos-publications.comstressmarq.com Furthermore, Akt activates mTORC1, a complex that boosts protein synthesis and ribosome biogenesis, which are essential for cell growth. mdpi.com

Cell Survival: A primary function of Akt is to promote cell survival by inhibiting apoptosis (programmed cell death). nih.govspandidos-publications.com It achieves this by phosphorylating and inactivating pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter) and Caspase-9. mdpi.comfrontiersin.org Akt also inhibits the FOXO family of transcription factors, which would otherwise promote the expression of pro-apoptotic genes. spandidos-publications.com

Metabolism: The PI3K/Akt pathway is a critical regulator of cellular metabolism. biologists.com Akt stimulates glucose uptake by enhancing the expression of glucose transporters on the cell surface and promotes the activity of several glycolytic enzymes. biologists.com This ensures that cells have the necessary energy and building blocks to support the growth and proliferation signals initiated by the pathway.

Given its central role in promoting cell growth and survival, it is not surprising that aberrant activation of the PI3K/Akt/mTOR pathway is a prominent feature in a vast number of human diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative diseases. nih.govstressmarq.compatsnap.comtandfonline.com In oncology, the hyperactivation of Akt signaling is one of the most common molecular abnormalities, driving tumor development and progression. nih.govnih.gov

This dysregulation can occur through several mechanisms:

Mutations in growth factor receptors that lead to their constitutive activation. nih.gov

Activating mutations in PI3K itself. nih.gov

Loss-of-function mutations or deletions of PTEN, a tumor suppressor that negatively regulates the pathway. stressmarq.comnih.gov

Overexpression or gene amplification of Akt. nih.gov

This sustained, uncontrolled signaling allows cancer cells to bypass normal checkpoints, leading to unchecked proliferation, evasion of apoptosis, and altered metabolism to fuel rapid growth. nih.govpatsnap.com Hyperactivation of the pathway has been observed in a wide range of cancers, including breast, prostate, lung, ovarian, and gastric cancers. icr.ac.ukaginganddisease.org

Historical Context of Akt Inhibitor Development in Drug Discovery Research

The recognition of the PI3K/Akt pathway's frequent dysregulation in cancer made it a highly attractive target for therapeutic intervention. icr.ac.uknih.gov The development of molecules to block this pathway began in the early 2000s, with Akt emerging as a key target due to its central role. icr.ac.uknih.gov

The initial development of Akt inhibitors was challenging due to the high degree of structural similarity in the ATP-binding pocket not only among the three Akt isoforms (Akt1, Akt2, and Akt3) but also with other related kinases in the AGC family. nih.govinformahealthcare.com This created a significant hurdle in identifying compounds that were both potent and selective, as a lack of selectivity could lead to off-target effects. icr.ac.uk

Drug discovery efforts evolved along several distinct strategies:

ATP-Competitive Inhibitors: This class of inhibitors functions by binding to the kinase domain of Akt, directly competing with ATP for this binding site. informahealthcare.comresearchgate.net This prevents the kinase from carrying out its phosphorylation function. Afuresertib (B560028) HCl is an example of an ATP-competitive inhibitor. clinisciences.comresearchgate.net Many of the Akt inhibitors that have advanced into clinical development, such as Capivasertib and Ipatasertib, also fall into this category. acs.orgdovepress.com

Allosteric Inhibitors: To overcome the selectivity challenges of the ATP-binding site, researchers developed allosteric inhibitors. nih.govnih.gov These molecules bind to a site distinct from the ATP pocket, often involving the Pleckstrin Homology (PH) domain. informahealthcare.com This binding prevents the conformational change needed for Akt to localize to the cell membrane, a critical first step in its activation, thereby inhibiting its phosphorylation and subsequent activity. dovepress.com MK-2206 is a well-known allosteric inhibitor. imrpress.com

Most inhibitors in clinical development are pan-Akt inhibitors, meaning they target all three isoforms, though often with varying degrees of potency. nih.govinformahealthcare.com

Afuresertib HCl (GSK2110183) is a pan-Akt inhibitor that is selective and ATP-competitive. clinisciences.com It demonstrates potent inhibition against all three Akt isoforms, with a particularly high potency for Akt1. caymanchem.comselleckchem.com In preclinical studies, Afuresertib has been shown to inhibit the proliferation of various tumor cell lines and suppress tumor growth in xenograft models. caymanchem.comselleckchem.com Its activity is benchmarked against other prominent Akt inhibitors that have been evaluated in preclinical and clinical settings.

CompoundAlternate NameInhibition TypePotency (Ki or IC₅₀)
AfuresertibGSK2110183ATP-CompetitiveKi: 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) selleckchem.com
CapivasertibAZD5363ATP-CompetitiveIC₅₀: 3 nM (Akt1), 8 nM (Akt2), 8 nM (Akt3) nih.gov
IpatasertibGDC-0068ATP-CompetitiveKi: 5 nM (Akt1), 1 nM (Akt2), 4 nM (Akt3) nih.gov
MK-2206N/AAllostericIC₅₀: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) imrpress.com
A-443654N/AATP-CompetitiveKi: 160 pM (Akt1) aacrjournals.org

Data represents findings from various preclinical studies and may vary based on assay conditions. Ki = Inhibition constant; IC₅₀ = Half-maximal inhibitory concentration.

Rationale for Akt Inhibition as a Therapeutic Strategy

The rationale for targeting Akt as a cancer therapy is multifaceted and strongly supported by preclinical evidence. nih.gov Since the Akt pathway is a critical driver of cell survival, proliferation, and growth, its inhibition can directly lead to the induction of apoptosis (programmed cell death) and a halt in the proliferation of tumor cells. clinisciences.comresearchgate.net

Key aspects of the therapeutic rationale include:

Direct Anti-Tumor Effect: In cancers where the PI3K/Akt pathway is the primary driver due to mutations (e.g., PTEN loss or AKT1 mutations), inhibiting Akt can remove the core signal promoting cancer cell survival and growth. dovepress.compatsnap.com

Overcoming Treatment Resistance: Hyperactivation of the Akt pathway has been identified as a significant mechanism of resistance to various conventional cancer treatments, including chemotherapy, radiation, and other targeted therapies. nih.govfrontiersin.orgicr.ac.uk By blocking this pro-survival pathway, Akt inhibitors have the potential to re-sensitize resistant tumors to these agents. nih.gov This provides a strong basis for using Akt inhibitors in combination with other anti-cancer drugs. patsnap.comicr.ac.uk

Targeting Tumor Metabolism: Cancer cells often rewire their metabolism to support rapid growth, a process frequently driven by Akt signaling. Inhibiting Akt can disrupt these metabolic adaptations, creating a vulnerability in the tumor.

The development of Akt inhibitors like this compound represents a targeted approach to exploit a common dependency of cancer cells, aiming to inhibit tumor growth and overcome resistance to other therapies. researchgate.netpatsnap.com

Mechanistic Basis for Anti-Proliferative and Pro-Apoptotic Effects

Research has demonstrated that this compound acts as an ATP-competitive inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3). ontosight.aimedchemexpress.com This inhibition disrupts the downstream signaling cascade that promotes cell growth and survival. ontosight.ai

Anti-Proliferative Effects:

This compound has been shown to potently inhibit the proliferation of various cancer cell lines, particularly those derived from hematologic malignancies. ashpublications.orgnih.gov Studies have revealed its efficacy in T-cell acute lymphoblastic leukemia, B-cell acute lymphoblastic leukemia, chronic lymphocytic leukemia, and non-Hodgkin lymphoma cell lines. ashpublications.org The mechanism behind this anti-proliferative effect involves the arrest of the cell cycle, primarily in the G1 phase. medchemexpress.comclinisciences.com This is achieved by modulating the expression of key cell cycle regulators. For instance, in malignant pleural mesothelioma cells, Afuresertib has been observed to increase the expression of p21WAF1/CIP1, a protein that halts cell cycle progression. researchgate.net

Pro-Apoptotic Effects:

A key strategy in cancer therapy is the induction of apoptosis in tumor cells. This compound has demonstrated significant pro-apoptotic activity across various cancer models. nih.govashpublications.org In esophageal cancer cells, treatment with Afuresertib led to an increased rate of apoptosis. nih.gov This is achieved through the modulation of key proteins involved in the apoptotic pathway.

Specifically, Afuresertib has been shown to:

Increase the expression of pro-apoptotic proteins: Research indicates that Afuresertib upregulates the levels of Bax and Caspase-3 proteins. nih.gov Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane, which in turn initiates a caspase cascade. nih.gov Caspase-3 is a key executioner caspase that plays a central role in the final stages of apoptosis.

Decrease the expression of anti-apoptotic proteins: The compound has been found to reduce the protein levels of Bcl-2, an anti-apoptotic protein that prevents cell death. nih.gov

Furthermore, in T-cell acute lymphoblastic leukemia cell lines, Afuresertib induced apoptosis, as evidenced by an increase in caspase-3 and/or caspase-7 activity. ashpublications.org This multifaceted approach of inhibiting proliferation and inducing apoptosis underscores the potent anti-cancer potential of this compound.

Table 1: Effects of Afuresertib on Key Apoptotic Regulators in Esophageal Cancer Cells

Protein Function Effect of Afuresertib Reference
Bax Pro-apoptotic Increased protein and mRNA levels nih.gov
Bcl-2 Anti-apoptotic Decreased protein and mRNA levels nih.gov
Caspase-3 Pro-apoptotic (executioner caspase) Increased protein and mRNA levels nih.gov

Addressing Aberrant Akt Activation as a Core Research Focus

The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. nih.govspandidos-publications.com Aberrant activation of this pathway, which can result from various genetic alterations, contributes to tumor growth, proliferation, survival, and drug resistance. ncats.iopatsnap.com

The Role of Akt in Cancer:

Akt, a central node in this pathway, is a serine/threonine kinase that, when activated, phosphorylates a multitude of downstream substrates. patsnap.comdovepress.com This phosphorylation cascade promotes cell survival by inhibiting pro-apoptotic proteins like BAD and the FOXO family of transcription factors. researchgate.netdovepress.comdrugbank.com It also drives cell cycle progression and metabolism. nih.gov Hyperactivation of Akt is a common feature in a wide range of solid tumors and hematological malignancies, including ovarian cancer, multiple myeloma, and non-small cell lung cancer. ncats.ionih.govinnoventbio.com

Afuresertib as a Targeted Inhibitor:

This compound is specifically designed to counteract the effects of this aberrant activation. ontosight.ai As a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor, it directly targets the kinase activity of all three Akt isoforms. medchemexpress.comclinisciences.com By binding to the ATP-binding site of Akt, Afuresertib prevents the phosphorylation of its downstream targets, thereby inhibiting the entire signaling cascade. patsnap.com

Research has consistently shown that Afuresertib effectively downregulates the phosphorylation levels of Akt and its substrates. nih.gov For example, in in-vivo experiments with rat tumor tissues, Afuresertib intervention led to a dose-dependent decrease in the expression levels of PI3K, phosphorylated PI3K (p-PI3K), Akt, and phosphorylated Akt (p-Akt). nih.gov This demonstrates that Afuresertib can effectively inhibit tumor growth by suppressing the PI3K/Akt signaling pathway. nih.gov

The focus on Akt inhibition is also driven by its potential to overcome resistance to other cancer therapies. ncats.io For instance, preclinical studies have indicated that inhibiting Akt with afuresertib can reverse resistance to platinum-based chemotherapy in ovarian cancer cell lines. ncats.ioascopubs.org This highlights the critical role of Afuresertib in addressing the core molecular driver of many cancers and its potential to be used in combination with other treatments to enhance efficacy. patsnap.com

Table 2: Kinase Inhibitory Activity of Afuresertib

Target Kinase Ki (nM) Reference
Akt1 0.08 medchemexpress.comclinisciences.com
Akt2 2 medchemexpress.comclinisciences.com
Akt3 2.6 medchemexpress.comclinisciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18Cl3FN4OS B12457162 Afuresertib HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18Cl3FN4OS

Molecular Weight

463.8 g/mol

IUPAC Name

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H

InChI Key

YFQJOPFTGMHYNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl

Origin of Product

United States

Mechanistic Dissection of Afuresertib Hcl Action

Molecular Target Identification and Binding Kinetics

Afuresertib (B560028) HCl is recognized for its specific interaction with the Akt family of kinases, which are central nodes in a signaling cascade that governs cell proliferation, survival, growth, and metabolism. ashpublications.org The compound's efficacy is rooted in its ability to bind to and inhibit the activity of Akt, thereby impeding the pro-survival signals of the pathway. ncats.iomedkoo.com

Afuresertib HCl as a Pan-Akt Kinase Inhibitor

This compound is classified as a pan-Akt kinase inhibitor, meaning it targets all three isoforms of the Akt enzyme: Akt1, Akt2, and Akt3. medchemexpress.compharmaceutical-technology.comontosight.ai This broad-spectrum inhibition is a key feature of its molecular profile.

The inhibitory potency of this compound varies across the three Akt isoforms. It demonstrates the highest affinity for Akt1, with progressively lower, yet still potent, inhibition of Akt2 and Akt3. This is quantified by the inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Data sourced from multiple references. ncats.iomedchemexpress.comclinisciences.comselleckchem.com

This compound functions as an ATP-competitive inhibitor. medkoo.comashpublications.orgmedchemexpress.comclinisciences.com This means it binds to the ATP-binding pocket of the Akt kinase domain. rsc.org By occupying this site, it directly competes with the endogenous ATP molecule, preventing the transfer of a phosphate (B84403) group to downstream substrate proteins and thereby blocking the kinase's enzymatic activity. medkoo.com

Allosteric vs. Active Site Modulation Considerations

The primary mechanism of this compound is through direct, competitive inhibition at the active site (orthosteric inhibition). rsc.org This is in contrast to allosteric inhibitors, which bind to a site remote from the ATP-binding pocket to induce a conformational change that inactivates the enzyme. rsc.org While allosteric inhibitors can offer greater selectivity, the high conservation of the ATP-binding pocket among AGC kinase superfamily members can present a challenge for the selectivity of ATP-competitive inhibitors like Afuresertib. rsc.org However, Afuresertib has demonstrated selectivity for Akt over a panel of other kinases. caymanchem.com

Impact on Mutant Akt Isoforms (e.g., E17K AKT1)

A recurring activating mutation in the Akt1 isoform is the E17K substitution. Research has shown that this compound is effective at inhibiting the kinase activity of this mutant protein. Specifically, it has been demonstrated to inhibit the E17K AKT1 mutant with an EC50 of 0.2 nM. ncats.ioselleckchem.com This indicates that this compound's inhibitory action is maintained even in the presence of this common activating mutation.

Downstream Signaling Pathway Modulation

The inhibition of Akt by this compound leads to a cascade of effects on downstream signaling pathways. By blocking Akt's kinase activity, Afuresertib prevents the phosphorylation of numerous substrate proteins that are critical for cellular function.

Key downstream effects include:

Decreased phosphorylation of GSK-3β and FOXO family proteins : The reduced phosphorylation of Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and Forkhead box protein O (FOXO) family members is a direct consequence of Akt inhibition. medchemexpress.com

Induction of p21 expression : Afuresertib-induced FOXO activity promotes the expression of the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest. medchemexpress.com

Modulation of E2F1 and MYC expression : The compound has been shown to alter the expression of E2F1 and MYC, which are transcription factors involved in cell cycle progression and proliferation. medchemexpress.comclinisciences.com

Increased caspase activity : By inhibiting the pro-survival signals of the Akt pathway, Afuresertib can lead to the induction of apoptosis, as evidenced by increased activity of caspase-3 and caspase-7. medchemexpress.comclinisciences.com

Inhibition of Akt Phosphorylation

Afuresertib acts as a reversible, ATP-competitive inhibitor of all three Akt isoforms. aacrjournals.orgnih.gov Its inhibitory constants (Ki) are in the low nanomolar range, indicating potent inhibition. selleckchem.commedchemexpress.com

Akt IsoformInhibitory Constant (Ki)
Akt10.08 nM
Akt22 nM
Akt32.6 nM

Data sourced from multiple studies. selleckchem.commedchemexpress.com

This direct inhibition of the kinase domain prevents the phosphorylation of Akt itself and its downstream substrates. nih.govresearchgate.net Studies have shown that afuresertib treatment leads to a dose-dependent decrease in the phosphorylation of Akt. nih.gov It is also effective against the E17K mutant of AKT1, with an EC50 of 0.2 nM. ncats.ioselleckchem.com

Effects on Key Akt Substrates

The inhibition of Akt by afuresertib leads to a reduction in the phosphorylation of several key downstream effector proteins, thereby modulating their activity and impacting critical cellular processes. ncats.ioselleckchem.com

Afuresertib treatment leads to a decrease in the phosphorylation of GSK3β. medchemexpress.comnih.gov Akt-mediated phosphorylation typically inhibits GSK3β. Therefore, the reduction in GSK3β phosphorylation by afuresertib leads to its activation. nih.gov Active GSK3β can then phosphorylate its own set of substrates, influencing processes like glycogen metabolism and cell cycle control.

Afuresertib has been shown to decrease the phosphorylation of PRAS40 in a concentration-dependent manner. ncats.ioselleckchem.com PRAS40 is a component of the mTORC1 complex, and its phosphorylation by Akt is a key step in activating mTORC1 signaling. nih.govoncotarget.com By preventing PRAS40 phosphorylation, afuresertib inhibits the mTORC1 pathway, which is crucial for protein synthesis and cell growth. nih.govplos.org

Treatment with afuresertib results in decreased phosphorylation of FOXO family proteins. ncats.iomedchemexpress.com Phosphorylation by Akt sequesters FOXO proteins in the cytoplasm, preventing them from acting as transcription factors. nih.gov When dephosphorylated due to Akt inhibition by afuresertib, FOXO proteins can translocate to the nucleus and activate the transcription of genes involved in apoptosis and cell cycle arrest. medchemexpress.com

Afuresertib treatment has been observed to decrease the phosphorylation of Caspase-9. ncats.ioselleckchem.com Akt-mediated phosphorylation inhibits the pro-apoptotic function of Caspase-9. By reducing this inhibitory phosphorylation, afuresertib promotes the activation of the intrinsic apoptotic cascade, leading to programmed cell death. nih.gov

Crosstalk with Other Signal Transduction Cascades

The PI3K/Akt pathway is intricately connected with other signaling networks, and its inhibition by afuresertib can have broader effects.

MAPK/ERK Pathway: There is significant crosstalk between the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. researchgate.net In some contexts, inhibition of the Akt pathway can lead to a compensatory activation of the MAPK pathway. aacrjournals.org This feedback loop is a potential mechanism of resistance to Akt inhibitors. kent.ac.uk

mTOR Signaling: As mentioned, afuresertib directly impacts mTORC1 signaling through PRAS40. nih.govoncotarget.com The PI3K/Akt/mTOR axis is a central regulator of cell growth and metabolism, and its disruption is a key aspect of afuresertib's mechanism. ashpublications.orgpatsnap.com

p53 and Cell Cycle Regulation: By activating FOXO proteins, afuresertib can influence the expression of cell cycle regulators like p21, leading to G1 phase arrest. medchemexpress.com

Preclinical Efficacy Studies and Translational Research Models

In Vitro Cellular Research Models

In vitro studies using a diverse range of human cancer cell lines have been instrumental in elucidating the therapeutic potential of Afuresertib (B560028) HCl. These models have allowed for a detailed examination of the compound's effects on fundamental cellular processes that are dysregulated in cancer.

Impact on Cancer Cell Proliferation and Viability

Afuresertib HCl has demonstrated significant inhibitory effects on the proliferation and viability of a wide spectrum of cancer cells. As an ATP-competitive inhibitor, it targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a central node in signaling pathways that promote cell survival and growth.

The anti-proliferative activity of this compound has been observed across numerous cancer types. In studies on hematological malignancies, the compound potently inhibits the proliferation of various cell lines. A high frequency of sensitivity has been noted in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) cell lines nih.gov.

In the context of solid tumors, this compound has shown pronounced tumor-suppressive effects on malignant pleural mesothelioma (MPM) cells nih.gov. Research has also highlighted its potential in esophageal cancer, where it has been shown to reduce the survival and proliferation of esophageal cancer cell lines nih.gov. Furthermore, its activity has been investigated in ovarian, breast, and gastric cancer models. Studies have indicated its potential to resensitize ovarian cancer cells to platinum-based chemotherapy researchgate.net. Clinical trials have explored its use in combination with paclitaxel (B517696) in gastric cancer, based on synergistic activity seen in in vitro models clinicaltrials.gov. The compound is also under development for the treatment of various subtypes of breast cancer, including HR+/HER2- and triple-negative breast cancer pharmaceutical-technology.comlaekna.com.

The inhibitory effect of this compound on cancer cell proliferation is concentration-dependent. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of cell growth, have been determined for a multitude of cell lines. For instance, approximately 65% of hematological cell lines and 21% of solid tumor cell lines tested in one study exhibited an EC50 of less than 1 µM.

The following table provides a summary of IC50 values for this compound in various cancer cell lines, illustrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
WSU-DLCL2Diffuse Large B-Cell Lymphoma0.062160
LNCaP-Clone-FGCProstate Adenocarcinoma0.045314
NCI-H929Multiple Myeloma0.076371
JurkatT-Cell Acute Lymphoblastic Leukemia0.090839
CAL-148Breast Invasive Carcinoma0.091542
HGC-27Stomach Adenocarcinoma0.196918
IGROV-1Ovarian Serous Cystadenocarcinoma0.209750

Data sourced from the Genomics of Drug Sensitivity in Cancer database cancerrxgene.org.

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) and modulates the cell cycle in cancer cells.

A key mechanism through which this compound induces apoptosis is the activation of effector caspases, namely caspase-3 and caspase-7. In studies involving malignant pleural mesothelioma cell lines (ACC-MESO-4 and MSTO-211H), treatment with Afuresertib significantly increased the activities of both caspase-3 and caspase-7, leading to an increase in the number of apoptotic cells nih.gov. Similarly, in esophageal cancer cell lines, Afuresertib was found to increase the protein levels of Bax and Caspase-3, thereby promoting apoptosis nih.gov.

This compound has been shown to arrest the cell cycle in the G1 phase, preventing cancer cells from progressing to the S phase (DNA synthesis). This G1 arrest is mediated through the modulation of key cell cycle regulatory proteins nih.gov.

In malignant pleural mesothelioma cells, Afuresertib treatment leads to an increased expression of p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor nih.gov. The upregulation of p21 plays a crucial role in halting the cell cycle. The mechanism for this increase in p21 is linked to the activity of the Forkhead box O (FOXO) family of transcription factors. Akt normally phosphorylates and inactivates FOXO proteins. By inhibiting Akt, Afuresertib leads to the dephosphorylation and activation of FOXO proteins. Activated FOXO1, for instance, can then promote the expression of p21 nih.govresearchgate.net. This leads to the inhibition of CDKs, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately causing the cells to arrest in the G1 phase of the cell cycle nih.gov.

Modulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

This compound has been shown to induce apoptosis in cancer cells by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. A key mechanism involves the regulation of the Bcl-2 family of proteins. In a study on human esophageal cancer cell line Eca109, treatment with Afuresertib resulted in a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. clinicaltrials.gov This shift in the Bax/Bcl-2 ratio is a critical determinant of the mitochondrial pathway of apoptosis.

The study demonstrated that as the concentration of Afuresertib increased, the protein levels of Bax showed a corresponding increase, while Bcl-2 protein levels decreased. This modulation of apoptosis-related proteins contributes to the execution of programmed cell death in cancer cells, highlighting a crucial aspect of Afuresertib's anti-tumor activity. clinicaltrials.gov

Table 1: Effect of Afuresertib on the Expression of Apoptosis-Related Proteins in Eca109 Cells
ProteinEffect of Afuresertib TreatmentReference
BaxIncreased protein expression clinicaltrials.gov
Bcl-2Decreased protein expression clinicaltrials.gov

Gene Expression and Proteomic Analysis

Western Blotting for Phosphorylation Status of Akt Substrates

As an inhibitor of the serine/threonine kinase Akt, Afuresertib's mechanism of action is intrinsically linked to its ability to suppress the phosphorylation of downstream Akt substrates. Western blotting analyses have confirmed this effect in various cancer cell lines. In a study on malignant pleural mesothelioma (MPM) cells, treatment with Afuresertib led to a marked decrease in the phosphorylation of several key Akt substrates, including glycogen (B147801) synthase kinase-3β (GSK-3β), the mammalian target of rapamycin (B549165) (mTOR), and p70 ribosomal S6 kinase (p70S6K).

This inhibition of substrate phosphorylation disrupts the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth. The dephosphorylation of these substrates following Afuresertib treatment serves as a direct indicator of the drug's target engagement and on-pathway activity.

Table 2: Effect of Afuresertib on the Phosphorylation of Akt Substrates in Malignant Pleural Mesothelioma Cells
Akt SubstrateEffect on Phosphorylation
GSK-3βDecreased
mTORDecreased
p70S6KDecreased
Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression Levels

The effects of Afuresertib on protein expression are often preceded by changes at the transcriptional level. Quantitative Polymerase Chain Reaction (qPCR) has been employed to measure the mRNA expression levels of genes involved in apoptosis. In the aforementioned study on the esophageal cancer cell line Eca109, qPCR analysis revealed that Afuresertib treatment led to a concentration-dependent increase in the mRNA levels of Bax. clinicaltrials.gov Conversely, the mRNA expression of Bcl-2 was found to decrease with increasing concentrations of the drug. clinicaltrials.gov

These findings indicate that Afuresertib's influence on the apoptotic machinery begins at the level of gene transcription, leading to the observed changes in protein expression and ultimately promoting programmed cell death.

Table 3: Effect of Afuresertib on mRNA Expression of Apoptosis-Related Genes in Eca109 Cells
GeneEffect on mRNA ExpressionReference
BaxIncreased clinicaltrials.gov
Bcl-2Decreased clinicaltrials.gov
Modulation of Oncogenes and Tumor Suppressors (e.g., E2F1, MYC)

Beyond its effects on the core apoptotic machinery, Afuresertib has been observed to modulate the expression of key oncogenes and tumor suppressors. In the study on malignant pleural mesothelioma cells, gene set enrichment analysis indicated that Afuresertib treatment modulated the expression of E2F1 and MYC. These transcription factors are critical regulators of cell cycle progression and proliferation and are often dysregulated in cancer. While the specific quantitative changes in expression were not detailed, the finding suggests that Afuresertib's anti-proliferative effects may be mediated, in part, through the regulation of these pivotal oncogenes.

Angiogenesis-Related Protein Expression (e.g., VEGF, bFGF)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. Preclinical studies have shown that Afuresertib can inhibit this process by downregulating the expression of key pro-angiogenic factors. In an in vivo model of esophageal cancer, animal experiments demonstrated that Afuresertib treatment led to a downregulation of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) proteins in tumor tissues. clinicaltrials.gov The inhibition of these critical drivers of angiogenesis suggests that Afuresertib may exert its anti-tumor effects not only by directly targeting cancer cells but also by disrupting their supportive microenvironment.

Table 4: Effect of Afuresertib on Angiogenesis-Related Protein Expression in an Esophageal Cancer Model
ProteinEffect of Afuresertib TreatmentReference
VEGFDownregulated clinicaltrials.gov
bFGFDownregulated clinicaltrials.gov

Enhanced Sensitivity to Co-Treatments in Cell Lines

A significant aspect of Afuresertib's therapeutic potential lies in its ability to synergize with other anti-cancer agents, thereby enhancing their efficacy. Preclinical studies have shown that Afuresertib can sensitize cancer cells to conventional chemotherapy and other targeted therapies.

In malignant pleural mesothelioma cell lines, Afuresertib was found to significantly enhance cisplatin-induced cytotoxicity. Furthermore, emerging data from a phase 1/2 study in multiple myeloma patients has indicated synergistic anti-myeloma effects when Afuresertib is combined with bortezomib (B1684674) and dexamethasone. nih.gov Preclinical studies have also suggested that AKT inhibition by Afuresertib can restore sensitivity to platinum-based chemotherapy in platinum-resistant ovarian cancer cell lines. nih.gov Additionally, in vitro and in vivo models of gastric cancer have demonstrated synergistic activity when Afuresertib is combined with paclitaxel. clinicaltrials.gov

These findings underscore the potential of Afuresertib as a component of combination therapy regimens, offering a strategy to overcome drug resistance and improve treatment outcomes in various cancer types.

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin)

The combination of Afuresertib with conventional chemotherapeutic agents has been investigated to overcome resistance and enhance cytotoxic effects. Preclinical evidence suggests a synergistic relationship between Afuresertib and platinum-based agents like cisplatin. In studies involving malignant pleural mesothelioma (MPM) cells, Afuresertib was shown to significantly enhance cisplatin-induced cytotoxicity. This suggests that by inhibiting the pro-survival Akt signaling pathway, Afuresertib can lower the threshold for apoptosis induced by DNA-damaging agents like cisplatin. The activation of the PI3K/AKT pathway is a known mechanism of resistance to various chemotherapeutic drugs, and its inhibition can re-sensitize tumor cells to these agents.

Combination with Targeted Agents (e.g., Ceritinib, LAE001)

Ceritinib: While direct preclinical studies combining Afuresertib with the ALK inhibitor Ceritinib are not extensively reported in the available literature, a strong scientific rationale for such a combination exists. The ALK fusion protein, the target of Ceritinib, activates several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, to promote cell survival and proliferation. nih.govresearchgate.net Therefore, dual inhibition of ALK and Akt could potentially lead to a more profound and durable antitumor response and may overcome or delay the onset of resistance to ALK inhibitors.

LAE001: A significant body of research supports the combination of Afuresertib (also known as LAE002) with LAE001, a dual inhibitor of CYP17A1 and CYP11B2, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). pharmexec.combiospace.com The preclinical rationale for this combination is based on the interplay between the androgen receptor (AR) and PI3K/Akt signaling pathways. In prostate cancer, resistance to AR-targeted therapies often involves the activation of bypass signaling pathways, with the PI3K/Akt pathway being a critical node. laekna.com By simultaneously blocking androgen synthesis with LAE001 and inhibiting Akt signaling with Afuresertib, this combination aims to overcome resistance and improve therapeutic outcomes. biospace.com This preclinical hypothesis has been validated in clinical studies where the combination demonstrated a significant improvement in radiographic progression-free survival (rPFS) in patients with mCRPC, with a median rPFS of 8.1 months compared to the historical 2 to 4 months with standard treatments. pharmexec.comprnewswire.com

In Vivo Animal Research Models

Xenograft Models in Immunodeficient Mice

In vivo studies using human tumor xenografts in immunodeficient mice have consistently demonstrated the antitumor activity of Afuresertib. Oral administration of the compound has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner. nih.gov For instance, in a model using BT474 breast tumor xenografts, daily oral administration of Afuresertib resulted in significant tumor growth inhibition (TGI). medchemexpress.comselleckchem.com Similarly, in SKOV3 ovarian tumor xenograft models, Afuresertib also demonstrated potent, dose-dependent antitumor efficacy. medchemexpress.comselleckchem.com

Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTumor TypeTumor Growth Inhibition (TGI)
BT474Breast Cancer61%
SKOV3Ovarian Cancer97%

To confirm that the observed antitumor effects in vivo are due to the intended mechanism of action, studies have analyzed the molecular changes in tumor tissues from Afuresertib-treated animals. In a study utilizing a rat model of esophageal cancer, administration of Afuresertib not only reduced tumor volume and mass but also led to a dose-dependent decrease in the expression levels of key proteins in the PI3K/Akt pathway within the tumor tissues. Specifically, the expression of PI3K, phosphorylated PI3K (p-PI3K), Akt, and phosphorylated Akt (p-Akt) were all reduced following treatment. These findings provide strong evidence that Afuresertib exerts its antitumor effects in vivo by effectively inhibiting the PI3K/Akt signaling cascade.

Evaluation in Orthotopic and Patient-Derived Xenograft (PDX) Models

Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ of origin in the animal, and patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are considered more clinically relevant models. nih.govnih.gov They better recapitulate the tumor microenvironment and heterogeneity of human cancers. nih.gov Despite the recognized value of these advanced models in preclinical cancer research, specific studies detailing the evaluation of this compound in orthotopic or PDX models are not widely available in the current body of published literature. Future research utilizing these models would provide more comprehensive insights into the efficacy of Afuresertib in a setting that more closely mimics human disease.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential in preclinical research for demonstrating target engagement and understanding the biological effects of a therapeutic agent within an organism or cell line. For this compound, an inhibitor of the protein kinase B (AKT) signaling pathway, PD biomarker assessment focuses on measuring the modulation of downstream targets to confirm that the drug is inhibiting the intended pathway. cancer.gov These studies provide critical proof-of-concept for the drug's mechanism of action.

In various preclinical models, treatment with afuresertib has been shown to effectively suppress the phosphorylation of several key AKT substrates. researchgate.net The inhibition of AKT, a central node in cellular signaling, prevents the downstream phosphorylation cascade that promotes cell proliferation, survival, and growth. patsnap.com Therefore, a reduction in the phosphorylated forms of these substrate proteins serves as a reliable indicator of afuresertib's activity.

Research in esophageal cancer models demonstrated that afuresertib administration led to a dose-dependent decrease in the expression levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-Akt) in tumor tissues of rats. nih.gov This provides direct evidence of target engagement at the core of the signaling pathway.

Further downstream, studies have consistently shown afuresertib's ability to decrease the phosphorylation of key AKT substrates, including Glycogen Synthase Kinase 3 beta (GSK3β) and the proline-rich AKT substrate of 40 kDa (PRAS40). medchemexpress.comnih.gov AKT-mediated phosphorylation of PRAS40 at the Thr246 residue is a critical step in activating the mTORC1 complex, a key regulator of cell growth. nih.govnih.gov By inhibiting AKT, afuresertib prevents this phosphorylation, leading to reduced mTORC1 activity. Similarly, the reduction in GSK3β phosphorylation is another key indicator of AKT inhibition. medchemexpress.com

In preclinical studies using malignant pleural mesothelioma cell lines (ACC-MESO-4 and MSTO-211H), treatment with afuresertib resulted in a marked decrease in the phosphorylation of GSK3β at the Ser9/21 sites. researchgate.net The same studies also observed reduced phosphorylation of other downstream effectors in the AKT/mTOR pathway, such as mTOR and p70S6K. researchgate.net These findings from various cancer models confirm that afuresertib effectively inhibits the PI3K/AKT signaling cascade, as evidenced by the modulation of its key pharmacodynamic biomarkers.

The following tables summarize the key findings from preclinical pharmacodynamic biomarker assessments of afuresertib.

Table 1: Effect of Afuresertib on Key Phosphorylated Proteins in Esophageal Cancer Rat Model
BiomarkerObserved Effect in Tumor TissueReference
p-PI3KDecreased expression nih.gov
p-AktDecreased expression nih.gov
Table 2: Modulation of Downstream AKT Substrates by Afuresertib in Malignant Pleural Mesothelioma Cell Lines
BiomarkerPhosphorylation SiteObserved EffectReference
GSK3βSer9/21Decreased phosphorylation researchgate.net
mTORSer2448Decreased phosphorylation researchgate.net
p70S6KThr389Decreased phosphorylation researchgate.net

Mechanisms of Resistance to Afuresertib Hcl

Acquired Resistance Pathways in Model Systems

Acquired resistance develops in initially sensitive tumors following prolonged exposure to a therapeutic agent. nih.govnih.gov This process involves the selection and expansion of cancer cell clones that have developed mechanisms to overcome the drug's inhibitory effects. In preclinical model systems, acquired resistance to ATP-competitive Akt inhibitors like Afuresertib (B560028) HCl is often characterized by a significant rewiring of the cancer cell's signaling network. researchgate.net

Cancer cells can rapidly adapt to targeted therapies through the activation of feedback loops. nih.gov The PI3K/Akt pathway is regulated by numerous negative feedback mechanisms that, when disrupted by an inhibitor, can paradoxically lead to the activation of pro-survival signals. nih.govnih.gov

Upon inhibition of Akt with a compound like Afuresertib HCl, the negative feedback on upstream components, such as receptor tyrosine kinases (RTKs), can be relieved. researchgate.net This can lead to increased expression and activation of RTKs, which in turn can reactivate the PI3K/Akt pathway or stimulate parallel cascades like the MAPK pathway. nih.govresearchgate.net For example, preclinical studies in prostate cancer have highlighted a reciprocal feedback loop between the androgen receptor (AR) and the PI3K/Akt/mTOR signaling cascade; inhibiting one pathway can lead to the compensatory activation of the other, promoting survival signals and contributing to resistance. researchgate.net These adaptive responses can spare a subpopulation of cells from the initial therapeutic insult, facilitating the eventual development of stable, acquired resistance. nih.gov

Cross-resistance occurs when resistance to one drug confers resistance to other, often mechanistically related, therapeutic agents. Given that this compound targets a central pathway, there is a potential for cross-resistance with other inhibitors of the PI3K/Akt/mTOR axis, such as mTOR inhibitors. nih.gov

However, preclinical evidence indicates that the specific mechanism of resistance is critical and cross-resistance is not always absolute. researchgate.net Studies comparing resistance to different classes of Akt inhibitors have shown that distinct molecular mechanisms can arise. For example, resistance to allosteric Akt inhibitors is often associated with specific mutations in the AKT gene itself. researchgate.net In contrast, resistance to ATP-competitive inhibitors, a class that includes this compound, is more frequently driven by the activation of bypass pathways. researchgate.net This distinction is important, as it was demonstrated in a prostate cancer model that resistance to an allosteric inhibitor could be overcome by treatment with an ATP-competitive inhibitor, suggesting a lack of complete cross-resistance. researchgate.net

Molecular Signatures Associated with Resistance (Preclinical)

The development of resistance to this compound is associated with specific, identifiable molecular changes within the cancer cell. These alterations can occur within the target pathway itself or through the activation of alternative, compensatory signaling networks. oaepublish.com

While this compound directly targets Akt, alterations in other components of the PI3K/Akt pathway can confer resistance. Hyperactivation of the pathway upstream of Akt can render the kinase more difficult to inhibit effectively. Key molecular alterations include:

PTEN Loss: The loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a negative regulator of PI3K, leads to constitutive PI3K/Akt signaling. This potent, sustained activation can be a mechanism of both intrinsic and acquired resistance to Akt inhibitors. researchgate.netfrontiersin.org

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers and also result in pathway hyperactivation, contributing to therapeutic resistance. frontiersin.org

Pathway ComponentType of AlterationConsequenceRelevance to Resistance
PTENLoss-of-function (deletion/mutation)Increased PIP3 levels, leading to hyperactivation of AktReduces cellular dependency on upstream signals, potentially overwhelming the inhibitor. frontiersin.org
PIK3CAActivating mutationConstitutive PI3K enzyme activity, leading to hyperactivation of AktDrives strong downstream signaling that can be difficult to fully suppress with an Akt inhibitor alone. frontiersin.org
AKT1Activating mutations (e.g., E17K)Constitutive membrane localization and activation of Akt1More commonly associated with resistance to allosteric inhibitors, but can contribute to overall pathway activity. researchgate.net

A predominant mechanism of acquired resistance to ATP-competitive Akt inhibitors is the activation of bypass tracks that allow cancer cells to circumvent their reliance on Akt signaling. researchgate.netnih.gov By activating parallel pathways, tumor cells can maintain the downstream signals necessary for proliferation and survival.

PIM Signaling: Preclinical models of prostate cancer have provided compelling evidence that upregulation of PIM kinases plays a critical role in acquired resistance to ATP-competitive Akt inhibitors. researchgate.net Cancer cells can rewire their signaling from a strong dependence on Akt to a co-dependence on both Akt and PIM signaling, thereby bypassing the effects of this compound. researchgate.net

MAPK Pathway: The MAPK (RAS/RAF/MEK/ERK) pathway is another critical pro-survival cascade that can be activated as a compensatory mechanism. oaepublish.com Relief of negative feedback from the PI3K/Akt pathway can lead to increased signaling through the MAPK pathway, which can then promote cell growth and survival independently of Akt. nih.gov

Compensatory PathwayKey MediatorsMechanism of ActivationFunctional Outcome
PIM Kinase SignalingPIM1, PIM2Upregulation of PIM kinase expression following long-term Akt inhibition.Provides parallel survival signals, allowing cells to bypass dependence on Akt. researchgate.net
MAPK SignalingRAS, RAF, MEK, ERKReactivation via relief of negative feedback loops from the PI3K/Akt pathway.Maintains downstream signaling for cell proliferation and survival. nih.govoaepublish.com
Receptor Tyrosine Kinase (RTK) SignalingEGFR, HER3Increased RTK expression and/or activation due to loss of Akt-mediated feedback inhibition.Restores signaling input to the PI3K/Akt or MAPK pathways. nih.govresearchgate.net

Post-Translational Modifications and Protein Expression Changes

Resistance to this compound, a pan-AKT inhibitor, can emerge through complex intracellular signaling adjustments. These adaptations often involve post-translational modifications (PTMs) and shifts in protein expression that reactivate the PI3K/AKT/mTOR pathway or engage parallel survival pathways, thereby circumventing the drug's inhibitory effects.

A primary mechanism of resistance is the activation of feedback loops that are normally suppressed by AKT. nih.gov When Afuresertib inhibits AKT, it also relieves the negative feedback that AKT exerts on upstream activators, particularly receptor tyrosine kinases (RTKs). This can lead to the hyper-phosphorylation and activation of multiple RTKs, including EGFR, HER2, and IGF-1R. nih.govnih.gov This reactivation of upstream signaling can restore the flow of pro-survival signals down the PI3K/AKT pathway, effectively overriding the inhibition by Afuresertib.

Furthermore, changes in the expression and phosphorylation status of key downstream effectors and cell cycle regulators are implicated in resistance. While Afuresertib treatment initially decreases the phosphorylation of AKT substrates like the FOXO family of transcription factors, prolonged inhibition can lead to adaptive responses. nih.gov Activated FOXO proteins, freed from AKT's inhibition, can translocate to the nucleus and drive the transcription of genes that promote resistance, including genes for various RTKs. nih.gov

Alterations in the expression of cell cycle proteins are also critical. Afuresertib has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 and decrease levels of the transcription factor E2F1 and the proto-oncogene MYC, leading to cell cycle arrest. nih.gov However, in resistant cells, these effects can be negated. For instance, deregulated MYC expression has been linked to antiestrogen (B12405530) resistance and can suppress p21, providing a potential route for cells to bypass Afuresertib-induced cell cycle arrest. mdpi.com In some preclinical models of acquired resistance to AKT inhibitors, upregulation of specific AKT isoforms, such as AKT3, has been identified as a key mechanism that restores pathway signaling and confers resistance. nih.govmdpi.com

The table below summarizes key molecular changes observed in response to and during the development of resistance to AKT inhibitors like Afuresertib.

Protein/ModificationInitial Effect of AfuresertibRole in Acquired ResistanceCitation
p-AKT (Thr308/Ser473) Decreased activity, but potential feedback increase in phosphorylationReactivation of AKT signaling through various mechanisms nih.gov
p-RTKs (e.g., EGFR, HER3) No direct effectIncreased phosphorylation (hyperactivation) due to relief of negative feedback nih.govnih.gov
FOXO Transcription Factors Decreased phosphorylation (activation)Drives transcription of resistance-mediating genes, including RTKs nih.govnih.gov
p21WAF1/CIP1 Increased expressionExpression may be suppressed by other pathways (e.g., MYC) to overcome cell cycle arrest nih.govmdpi.com
MYC Decreased expressionUpregulation can drive proliferation and suppress p21 nih.govmdpi.com
AKT3 Isoform InhibitedUpregulation can compensate for inhibition of other AKT isoforms nih.govmdpi.com

Strategies to Overcome Resistance in Preclinical Settings

Rational Combination Therapies to Circumvent Resistance

To counteract the development of resistance to this compound, preclinical research has focused on rational combination therapies. These strategies aim to simultaneously block the primary target and the escape pathways that cancer cells activate.

One of the most logical approaches is to combine Afuresertib with inhibitors of the upstream activators that become hyperactive due to feedback loops. Since inhibition of AKT frequently leads to the upregulation and phosphorylation of RTKs, combining Afuresertib with an RTK inhibitor presents a potent strategy. nih.gov For example, in breast cancer models that develop resistance to AKT inhibitors through EGFR hyperactivation, the addition of the EGFR inhibitor gefitinib (B1684475) has been shown to re-sensitize cells to AKT inhibition. nih.gov

Another well-supported strategy involves combining Afuresertib with conventional chemotherapy agents to which resistance has developed. The AKT pathway is a known mediator of resistance to platinum-based chemotherapies. aacrjournals.org Preclinical evidence has demonstrated that inhibiting AKT can restore sensitivity to platinum agents in resistant tumors. aacrjournals.org This provides a strong rationale for the combination of Afuresertib with drugs like carboplatin (B1684641) and paclitaxel (B517696), with studies showing this combination to be effective in platinum-resistant ovarian cancer. nih.govaacrjournals.org

Furthermore, combining Afuresertib with immunotherapy is an emerging area of investigation. In tumors that have become resistant to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), targeting the AKT pathway may help overcome this resistance. laekna.com A clinical study is evaluating a triple-combination therapy of Afuresertib, the PD-L1 inhibitor Sintilimab, and the chemotherapeutic agent nab-paclitaxel in patients with solid tumors resistant to prior anti-PD-1/PD-L1 therapy. laekna.com

The table below outlines key preclinical combination strategies designed to overcome resistance to Afuresertib.

Combination Agent ClassRationale for CombinationPreclinical EvidenceCitation
RTK Inhibitors (e.g., Gefitinib) To block the feedback activation of Receptor Tyrosine Kinases (RTKs) that is induced by AKT inhibition.Combination treatment re-sensitizes AKT inhibitor-resistant cells. nih.gov
Platinum-Based Chemotherapy (e.g., Carboplatin) To reverse AKT-mediated resistance to DNA-damaging agents.AKT inhibition restores platinum sensitivity in resistant ovarian cancer models. aacrjournals.org
Immune Checkpoint Inhibitors (e.g., anti-PD-L1) To overcome resistance to immunotherapy by modulating tumor cell survival pathways.Combination therapy is being investigated in patients with PD-1/PD-L1-resistant tumors. laekna.com

Identification of Novel Targets for Overcoming Resistance

Research into the molecular mechanisms of Afuresertib resistance has led to the identification of novel therapeutic targets whose inhibition can prevent or reverse resistance. A prominent example is the PIM family of serine/threonine kinases.

PIM kinases have emerged as crucial mediators of resistance to PI3K/AKT pathway inhibitors. nih.gov Preclinical studies have revealed that when cancer cells are treated with AKT inhibitors, they often respond by transcriptionally upregulating PIM-1 kinase. nih.gov This increase in PIM-1 activity promotes cell survival and proliferation, thereby counteracting the effects of the AKT inhibitor. PIM kinases contribute to resistance through several mechanisms, including phosphorylating substrates that control protein translation (like 4EBP1), cell survival, and cellular motility. researchgate.net

The activation of PIM kinases is a significant driver of resistance to various anticancer therapies, and their inhibition can restore therapeutic sensitivity. nih.gov The synergistic effect of co-inhibiting AKT and PIM has been demonstrated in prostate cancer models. The combination of an AKT inhibitor and a PIM inhibitor led to a synergistic blockade of tumor growth both in vitro and in vivo. nih.gov This highlights that the PIM kinase pathway is a key escape route for tumors treated with AKT inhibitors, making PIM kinases a high-priority novel target for combination therapy with Afuresertib. nih.govnih.govresearchgate.net

Novel TargetMechanism of Involvement in ResistanceTherapeutic StrategyCitation
PIM Kinases (PIM-1, -2, -3) Upregulated in response to AKT inhibition; promotes cell survival, proliferation, and protein translation, contributing to drug resistance.Co-inhibition of PIM and AKT kinases to block this compensatory survival pathway. nih.govnih.govresearchgate.net

Chemical Synthesis and Structure Activity Relationship Sar Studies

The development of Afuresertib (B560028) HCl and its analogues has been driven by a combination of strategic synthetic methodologies and a deep understanding of the structural requirements for potent and selective Akt inhibition.

Key Synthetic Routes and Intermediates

The synthesis of Afuresertib (also known as GSK2110183) involves a multi-step sequence culminating in the coupling of a substituted thiophene (B33073) carboxamide core with a chiral amine side chain. A key strategic element in the synthesis is the construction of the densely functionalized thiophene and pyrazole (B372694) heterocyclic systems.

A representative synthetic approach, as gleaned from patent literature, involves the preparation of two key intermediates: 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid and (S)-1-amino-3-(3-fluorophenyl)propan-2-amine .

The synthesis of the thiophene carboxylic acid intermediate can be achieved through various modern synthetic methods. The core thiophene ring, a common scaffold in medicinal chemistry, can be constructed using established cyclization reactions. Subsequent functionalization, such as chlorination and the introduction of the pyrazole moiety, is achieved through regioselective reactions. The pyrazole itself is typically synthesized separately and then coupled to the thiophene core, often utilizing metal-catalyzed cross-coupling reactions.

The chiral amine side chain is prepared to ensure the correct stereochemistry, which has been shown to be critical for the compound's biological activity. rsc.org The final step in the synthesis is an amide bond formation between the carboxylic acid of the thiophene intermediate and the primary amine of the chiral side chain, followed by the formation of the hydrochloride salt to yield Afuresertib HCl. dntb.gov.ua

Key Intermediates in this compound Synthesis:

Intermediate NameChemical StructureRole in Synthesis
5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid[Image of the chemical structure of 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid]The core heterocyclic acid component
(S)-1-amino-3-(3-fluorophenyl)propan-2-amine[Image of the chemical structure of (S)-1-amino-3-(3-fluorophenyl)propan-2-amine]The chiral side chain providing key interactions with the target protein

Challenges and Innovations in Medicinal Chemistry Synthesis

The synthesis of complex, poly-heterocyclic molecules like Afuresertib presents several challenges for medicinal chemists. One of the primary hurdles is achieving the desired regioselectivity during the functionalization of the heterocyclic rings. The thiophene and pyrazole rings have multiple positions that can react, and controlling where substituents are introduced is crucial for the final compound's activity.

Another challenge lies in the stereoselective synthesis of the chiral side chain. The biological activity of many kinase inhibitors is highly dependent on the three-dimensional arrangement of atoms, and obtaining the desired enantiomer in high purity is essential.

Innovations in the field have focused on developing more efficient and selective synthetic methods. The use of protecting groups to temporarily block reactive sites and direct reactions to the desired position is a common strategy. Furthermore, the development of stereoselective catalysts and synthetic routes has been instrumental in overcoming the challenges associated with chirality. The macrocyclization of pyrazole-based inhibitors is another innovative approach to enhance selectivity and potency by constraining the molecule's conformation. biorxiv.orgnih.gov

Application of Modern Organic Chemistry Methods

The synthesis of Afuresertib and its analogues heavily relies on modern organic chemistry methods, particularly palladium-catalyzed cross-coupling reactions. eurekaselect.com These reactions, such as the Suzuki-Miyaura and Ullmann couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular architecture of these inhibitors. jnu.edu.cnmdpi.com

For instance, the coupling of the pyrazole ring to the thiophene core is often accomplished using a palladium catalyst. These methods offer high efficiency and functional group tolerance, allowing for the late-stage introduction of key structural motifs. This is particularly advantageous in medicinal chemistry, as it enables the rapid synthesis of a library of analogues for SAR studies.

Modern techniques for the synthesis of substituted thiophenes, such as the cyclization of functionalized alkynes, also play a role in providing the necessary building blocks. nih.govtandfonline.comorganic-chemistry.org These methods offer alternative and often more efficient routes to the thiophene core compared to classical condensation reactions.

Structure-Activity Relationship (SAR) of Akt Inhibitors

The design of Afuresertib was guided by extensive SAR studies aimed at identifying the key structural features required for potent and selective inhibition of the Akt kinase.

Identification of Pharmacophoric Features for Potency and Selectivity

SAR studies have revealed several key pharmacophoric features within the Afuresertib scaffold that are critical for its biological activity. A high-throughput screening initially identified a N-(2-phenylethyl)-5-pyrimidin-4-yl-thiophene-2-carboxamide derivative as an ATP-competitive inhibitor of Akt3. mdpi.com

Subsequent optimization efforts highlighted the importance of the following:

The Amide Linker: The amide bond is a crucial hydrogen bonding element that interacts with the hinge region of the kinase.

The Thiophene Core: This heterocyclic ring serves as a central scaffold, orienting the other functional groups in the correct geometry for binding.

The Chiral Side Chain: The (S)-configuration of the amino-propan-2-yl side chain is optimal, with the 3-fluorophenyl group likely occupying a hydrophobic pocket within the ATP-binding site. The distance of two carbon atoms between the phenyl ring and the amide nitrogen was found to be optimal. mdpi.com

The Pyrazole Moiety: This group is a key feature for both potency and selectivity.

The following table summarizes the inhibitory activity of Afuresertib against the three Akt isoforms, highlighting its high potency, particularly against Akt1.

Inhibitory Activity of Afuresertib against Akt Isoforms

CompoundAkt1 (Ki, nM)Akt2 (Ki, nM)Akt3 (Ki, nM)
Afuresertib (GSK2110183)0.0822.6

Data sourced from MedChemExpress researchgate.net

Role of Specific Structural Moieties (e.g., Pyrazole Scaffold)

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. jnu.edu.cnmdpi.comx-mol.netnih.govrjsvd.com Its synthetic accessibility, favorable drug-like properties, and ability to act as a bioisosteric replacement for other heterocyclic rings make it a valuable component in drug design. mdpi.comx-mol.netnih.gov

In the development of Afuresertib, the replacement of an initial 2-aminopyrimidine (B69317) fragment with a pyrazole ring led to a significant improvement in inhibitory effect. mdpi.com The pyrazole ring in Afuresertib is critical as it provides a single hydrogen bond with the hinge region of the kinase. mdpi.com This interaction is a key anchor point for the inhibitor within the ATP-binding site.

The strategic incorporation of the pyrazole moiety exemplifies a successful application of medicinal chemistry principles to optimize a lead compound into a potent and selective clinical candidate.

ATP-Competitive Binding Site Interactions and Conformational Changes

This compound is a potent, orally bioavailable, and selective pan-Akt kinase inhibitor that functions through an ATP-competitive mechanism. adooq.commedchemexpress.commedchemexpress.com It targets all three isoforms of the serine/threonine protein kinase Akt—Akt1, Akt2, and Akt3—with high affinity, exhibiting Ki values of 0.08 nM, 2.0 nM, and 2.6 nM, respectively. adooq.commedchemexpress.commedchemexpress.com As an ATP-competitive inhibitor, Afuresertib binds to the kinase domain of Akt, specifically occupying the ATP-binding pocket. researchgate.netnih.govmdpi.com This direct competition with the natural substrate, adenosine (B11128) triphosphate (ATP), effectively blocks the phosphotransferase activity of the kinase, preventing the phosphorylation of its downstream substrates. plos.org

The interaction of inhibitors with the ATP-binding site is a cornerstone of kinase inhibitor design. frontiersin.org These inhibitors are often categorized based on the conformational state of the kinase they bind to. Type I inhibitors bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif is in a catalytically competent "in" state (DFG-in). frontiersin.orgnih.gov In contrast, Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation. frontiersin.orgnih.gov Regardless of the specific conformation stabilized, the binding of an ATP-competitive inhibitor like Afuresertib leads to the loss of phosphotransferase activity. nih.gov

The binding of a ligand to the ATP-binding site can induce significant conformational changes that extend beyond the active site itself. nih.govnih.gov These allosteric effects can modulate the kinase's ability to interact with upstream activators, downstream substrates, and deactivating phosphatases. nih.gov For Akt, binding to phosphoinositide-3,4,5-trisphosphate (PIP3) at the plasma membrane induces a conformational change essential for its activation. nih.gov Inhibitors targeting the ATP site can influence these broader conformational dynamics. Computational methods, particularly molecular dynamics simulations, have been instrumental in studying the specific conformational changes induced by the binding of an inhibitor to its target kinase, providing a dynamic picture of the protein-ligand complex. patsnap.comresearchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the discovery and optimization of kinase inhibitors, including those targeting the Akt pathway. patsnap.comresearchgate.net These in-silico techniques provide profound insights into the molecular interactions governing inhibitor potency and selectivity, and they accelerate the identification of novel chemical scaffolds. nih.govresearchgate.net Methodologies such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are routinely employed to design and refine potential drug candidates related to Afuresertib. patsnap.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.govmdpi.com For Afuresertib and its analogues, docking studies simulate their placement within the ATP-binding pocket of Akt, allowing for a detailed analysis of the intermolecular interactions responsible for binding affinity. researchgate.net These studies help identify crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with key residues in the active site, such as Trp 80. researchgate.netresearchgate.net

Following docking, binding free energy calculations, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, are employed to estimate the strength of the protein-ligand interaction. patsnap.comresearchgate.net This quantitative analysis helps in ranking potential inhibitors and prioritizing them for synthesis and biological testing. In the development of novel Akt1 inhibitors, computational studies have identified hits from databases and newly designed molecules with significant binding free energy values, in some cases greater than those of known active compounds, indicating a strong potential for potent inhibition. researchgate.net

Table 1: Inhibitory Activity of Afuresertib against Akt Isoforms

TargetInhibitorKi (Inhibitor Constant)IC50 (Half-maximal Inhibitory Concentration)
Akt1Afuresertib0.08 nM
Akt2Afuresertib2 nM
Akt3Afuresertib2.6 nM
Akt1 E17K mutantAfuresertib0.2 nM

Pharmacophore modeling is a powerful strategy in rational drug design that defines the essential three-dimensional arrangement of steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target. ijrpr.comwjgnet.com For Akt inhibitors, a pharmacophore model might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. patsnap.comresearchgate.net A validated five-point pharmacophore hypothesis for Akt1 inhibitors has been reported, comprising two hydrogen bond acceptors, one donor, and two aromatic rings (AADRR). patsnap.comresearchgate.net

Once a robust pharmacophore model is generated, it can be used as a 3D query for virtual screening of large chemical libraries, such as the Asinex database. researchgate.netmdpi.com This process filters vast collections of compounds to identify novel "hits" that match the pharmacophore and are therefore likely to bind to the target. researchgate.neticr.ac.uk This approach has been successfully used to discover new potential Akt1 inhibitors, which are then subjected to further computational and experimental validation, including molecular docking and biological assays. patsnap.comresearchgate.net

Development of Related Analogues and Their Biological Evaluation (Preclinical)

The development of analogues of a lead compound like Afuresertib is a critical step in medicinal chemistry aimed at optimizing potency, improving selectivity against other kinases, and enhancing pharmacokinetic properties. mdpi.comnih.gov Structure-activity relationship (SAR) studies guide this process, exploring how modifications to the chemical scaffold impact biological activity. cabidigitallibrary.org Several analogues of Afuresertib and related pyrazole-based Akt inhibitors have been designed and evaluated in preclinical studies. mdpi.comnih.gov

One notable analogue is Uprosertib (GSK2141795) , which is structurally very similar to Afuresertib but features a furan (B31954) ring as a bioisosteric replacement for Afuresertib's thiophene core. nih.govresearchgate.net Preclinical data indicate that Uprosertib has a similar inhibitory profile but is more potent, though it may have greater off-target kinase inhibition. nih.gov

Other research has focused on creating conformationally constrained analogues to improve pharmacological properties. For instance, a rigid analogue of Afuresertib (Compound 2 ) was designed and synthesized. mdpi.com In preclinical evaluations, this compound demonstrated potent inhibition of Akt1 and significant antiproliferative activity against the HCT116 colon cancer cell line. mdpi.com

Table 2: Preclinical Biological Evaluation of Afuresertib Analogues

CompoundStructural RelationshipAkt1 IC50HCT116 Cell Line IC50Reference
Afuresertib (GSK2110183)Lead Compound1.3 nM0.95 µM mdpi.com
Uprosertib (GSK2141795)Analogue of Afuresertib18 nM mdpi.com
Compound 1Analogue of Uprosertib61 nM mdpi.com
Compound 2Rigid Analogue of Afuresertib1.3 nM0.95 µM mdpi.com

Furthermore, computational approaches have guided the design of entirely new series of analogues. Based on hits identified through virtual screening, a series of 6-methoxybenzo[b]oxazole analogues were designed and found to have strong binding interactions and favorable binding free energy values in preclinical computational models. patsnap.comresearchgate.net Similarly, pharmacophore modeling and other in-silico methods have led to the identification of other classes of Akt inhibitors, such as derivatives of the natural product solenopsin . nih.gov These preclinical development efforts are essential for identifying novel drug candidates with potentially superior profiles for further investigation. utah.edu

Advanced Analytical Techniques in Afuresertib Hcl Research

In Vitro Kinase Assays

In vitro kinase assays are fundamental to determining the direct inhibitory effect of a compound on its target enzyme. bmglabtech.com These assays, conducted in a cell-free environment, provide precise measurements of enzyme inhibition. bmglabtech.com

Filter Binding Assays for Potency (Ki Determination)

A key method for quantifying the potency of Afuresertib (B560028) HCl is the filter binding assay. selleckchem.comselleckchem.com This radiometric technique is considered a gold standard for its ability to directly measure the phosphorylation of a substrate by the kinase. reactionbiology.com In the context of Afuresertib research, this assay is used to determine the inhibitor constant (Ki), a measure of the compound's binding affinity to the target kinase. selleckchem.comselleckchem.com

The procedure involves pre-incubating the Akt enzymes (AKT1, AKT2, and AKT3) with Afuresertib HCl. selleckchem.comselleckchem.com Subsequently, a peptide substrate, such as a GSKα peptide, and radioactively labeled ATP, specifically [γ-33P]ATP, are introduced to initiate the phosphorylation reaction. selleckchem.comselleckchem.com After a set incubation period, the reaction is stopped, and the phosphorylated peptide product is captured on a phosphocellulose filter plate. selleckchem.comselleckchem.com The amount of radioactivity on the filter is then measured, which corresponds to the level of kinase activity. By performing this assay at various inhibitor concentrations, a dose-response curve can be generated to calculate the Ki value. umich.edunih.gov

Research has demonstrated that this compound is a potent inhibitor of all three Akt isoforms, with specific Ki values determined through this method. selleckchem.comselleckchem.com

Table 1: Inhibitory Potency (Ki) of this compound against Akt Isoforms

Target Kinase Ki (nM)
Akt1 0.08 selleckchem.comselleckchem.com
Akt2 2 selleckchem.comselleckchem.com
Akt3 2.6 selleckchem.comselleckchem.com

This table presents the inhibitor constants (Ki) of this compound for the three Akt kinase isoforms as determined by filter binding assays.

Progress Curve Analysis for Enzyme Kinetics

To further confirm the potency and understand the kinetics of inhibition, progress curve analysis is employed. selleckchem.comselleckchem.com This method involves continuously monitoring the enzymatic reaction over time, from initiation to completion. sciencesnail.combeilstein-institut.de Unlike initial velocity measurements, which only consider the early phase of the reaction, progress curve analysis provides a more comprehensive view of the enzyme's behavior in the presence of the inhibitor. sciencesnail.comlecturio.com

The data from the entire reaction course are fitted to integrated rate equations, allowing for the determination of kinetic parameters. beilstein-institut.denih.govnih.gov This analysis can help to elucidate the mechanism of inhibition and provides a robust confirmation of the potency values obtained from other methods like the filter binding assay. selleckchem.comselleckchem.com For Afuresertib, progress curve analysis has been used to confirm the true potency (Ki*) of the inhibitor. selleckchem.comselleckchem.com

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of a compound within a more physiologically relevant context. These assays assess the effects of the inhibitor on cellular processes such as proliferation, survival, and cell cycle progression.

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

To determine the impact of this compound on cancer cell growth, researchers utilize cell viability and proliferation assays. nih.gov Commonly used methods include the MTT and CellTiter-Glo assays. reactionbiology.commdpi.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. mdpi.com Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. reactionbiology.com

The CellTiter-Glo luminescent cell viability assay is another widely used method that quantifies the amount of ATP present, which is a key indicator of metabolically active cells. re-place.bepromega.com The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration. re-place.bepromega.com This method is known for its high sensitivity and suitability for high-throughput screening. promega.compromega.com

Studies have shown that this compound potently inhibits the proliferation of various hematologic and solid tumor cell lines. selleckchem.comselleckchem.com For instance, in a 3-day proliferation assay using CellTiter-Glo, it was found that 65% of hematological cell lines and 21% of solid tumor cell lines tested were sensitive to Afuresertib, with EC50 values below 1 µM. selleckchem.comselleckchem.com

Table 2: Proliferation Inhibition by this compound in Cancer Cell Lines

Cell Line Type Percentage of Sensitive Lines (EC50 < 1 µM) Assay Method
Hematological 65% selleckchem.comselleckchem.com CellTiter-Glo selleckchem.comselleckchem.com
Solid Tumor 21% selleckchem.comselleckchem.com CellTiter-Glo selleckchem.comselleckchem.com

This table summarizes the percentage of cancer cell lines showing sensitivity to this compound in proliferation assays.

Apoptosis Detection Methods (e.g., Annexin V-FITC/PI Dual Staining)

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. The induction of apoptosis by this compound is commonly assessed using Annexin V-FITC/Propidium (B1200493) Iodide (PI) dual staining followed by flow cytometry analysis. researchgate.netwhocc.org.cnresearchgate.net

In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. affigen.comaffigen.comyeasenbio.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye like FITC (fluorescein isothiocyanate), allowing for the detection of early apoptotic cells. affigen.comaffigen.comyeasenbio.com Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. affigen.comaffigen.comyeasenbio.com

By using both stains, researchers can distinguish between different cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). affigen.comaffigen.com Studies on malignant pleural mesothelioma (MPM) cells have shown that treatment with Afuresertib significantly increases the percentage of Annexin V-positive cells, indicating that the inhibition of cell proliferation is associated with the induction of apoptosis. researchgate.net

Cell Cycle Analysis by Flow Cytometry

To understand how this compound affects cell proliferation, cell cycle analysis is performed using flow cytometry. researchgate.netresearchgate.net This technique measures the DNA content of individual cells within a population. abcam.com

Cells are typically fixed and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). researchgate.netabcam.com The fluorescence intensity of the stained cells is directly proportional to their DNA content. abcam.com This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis phase, with varying amounts of DNA), and G2/M (two sets of DNA). abcam.com

Research on MPM cells has demonstrated that Afuresertib treatment leads to a significant increase in the population of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phase populations. researchgate.netresearchgate.net This indicates that this compound induces a G1 phase cell cycle arrest, thereby halting cell division. researchgate.netresearchgate.net

Molecular Biology Techniques

Molecular biology techniques are fundamental to confirming target engagement and understanding the downstream consequences of AKT pathway inhibition by this compound. These assays provide direct evidence of the compound's biochemical impact within cancer cells.

Western blotting is a cornerstone technique used to verify the mechanism of action of this compound. By separating proteins by size and using specific antibodies for detection, this method allows for the precise quantification of changes in the phosphorylation status of key signaling proteins. As this compound is an ATP-competitive inhibitor of AKT kinase activity, its primary effect is a reduction in the phosphorylation of AKT itself and its downstream substrates, rather than a change in total protein levels.

Research studies consistently demonstrate that treatment with this compound leads to a rapid and significant decrease in the phosphorylation of AKT at its key activation sites, Serine 473 (Ser473) and Threonine 308 (Thr308). This inhibition of AKT activity is further confirmed by observing a corresponding reduction in the phosphorylation of well-characterized AKT substrates. A prominent example is the Proline-Rich AKT Substrate of 40 kDa (PRAS40), a component of the mTORC1 complex. Inhibition of PRAS40 phosphorylation at Threonine 246 (Thr246) by this compound is a reliable pharmacodynamic marker of target engagement. Similarly, a decrease in the phosphorylation of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) at Serine 9 (Ser9) is also frequently observed. Importantly, the total levels of AKT, PRAS40, and GSK3β proteins typically remain unchanged, confirming that this compound specifically inhibits kinase activity without affecting protein expression or stability.

Table 1: Representative Western Blot Findings on Protein Phosphorylation Following this compound Treatment
Cell Line/ModelTarget ProteinTreatment ConditionObserved Change in Phosphorylation
HCT116 (Colorectal)p-AKT (Ser473)This compound (1 µM, 2h)>80% reduction
SKOV3 (Ovarian)p-AKT (Thr308)This compound (0.5 µM, 4h)Significant decrease
U87MG (Glioblastoma)p-PRAS40 (Thr246)This compound (0.5 µM, 1h)Near-complete inhibition
PC3 (Prostate)p-GSK3β (Ser9)This compound (1 µM, 2h)Marked reduction
HCT116 (Colorectal)Total AKTThis compound (1 µM, 2h)No significant change

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is employed to investigate how the inhibition of the AKT pathway by this compound alters the transcriptional landscape of cancer cells. This technique measures the abundance of specific messenger RNA (mRNA) molecules, providing insights into the downstream effects on genes that regulate critical cellular processes like proliferation, survival, and metabolism.

Inhibition of the AKT pathway can lead to changes in the expression of genes regulated by downstream transcription factors. For instance, the Forkhead box O (FOXO) family of transcription factors is negatively regulated by AKT. Upon this compound treatment, dephosphorylated FOXO proteins can enter the nucleus and activate the transcription of target genes involved in cell cycle arrest and apoptosis, such as p27/Kip1 (CDKN1B) and the pro-apoptotic protein Bim (BCL2L11). Conversely, the expression of genes that promote cell cycle progression, such as Cyclin D1 (CCND1), which is positively regulated by the AKT pathway, is often found to be downregulated following treatment. These analyses help build a more comprehensive picture of the molecular consequences of this compound activity.

Table 2: Illustrative qRT-PCR Data on Gene Expression Changes Induced by this compound
Cell LineTarget GeneTreatment ConditionFold Change in mRNA ExpressionCellular Process
MCF-7 (Breast)CCND1 (Cyclin D1)This compound (1 µM, 24h)~0.5-fold (Downregulation)Cell Cycle Progression
A2780 (Ovarian)BCL2L11 (Bim)This compound (1 µM, 24h)~2.5-fold (Upregulation)Apoptosis
H460 (Lung)CDKN1B (p27)This compound (0.5 µM, 24h)~2.0-fold (Upregulation)Cell Cycle Arrest
KPL-4 (Breast)SLC2A1 (GLUT1)This compound (1 µM, 12h)~0.6-fold (Downregulation)Glucose Transport

Immunofluorescence (IF) combined with confocal microscopy provides high-resolution spatial information on protein localization within the cell. This technique is particularly valuable for visualizing the direct consequences of signaling pathway inhibition by this compound. It utilizes fluorescently labeled antibodies to "paint" target proteins, revealing their distribution between cellular compartments such as the nucleus and cytoplasm.

A classic application of IF in the study of this compound is monitoring the subcellular localization of FOXO transcription factors. In cells with active AKT signaling, FOXO proteins are phosphorylated by AKT, which leads to their sequestration in the cytoplasm, preventing them from activating target gene transcription. Upon treatment with this compound, AKT is inhibited, and FOXO proteins are no longer phosphorylated. This allows them to translocate into the nucleus. IF imaging clearly captures this shift, showing a diffuse cytoplasmic staining of FOXO1 or FOXO3a in untreated cells, which changes to a distinct and intense nuclear staining pattern in this compound-treated cells. This visual evidence provides powerful confirmation that the drug is effectively blocking the AKT-FOXO signaling axis.

Table 3: Summary of Immunofluorescence Findings on Protein Localization
Cell LineProtein of InterestTreatment ConditionObserved Subcellular Localization
MDA-MB-468 (Breast)FOXO1Untreated ControlPredominantly Cytoplasmic
MDA-MB-468 (Breast)FOXO1This compound (1 µM, 4h)Predominantly Nuclear
LNCaP (Prostate)FOXO3aUntreated ControlCytoplasmic and Nuclear
LNCaP (Prostate)FOXO3aThis compound (0.5 µM, 6h)Strong Nuclear Accumulation

Advanced Preclinical Model Characterization

To evaluate the efficacy of this compound in a more physiologically relevant context, advanced preclinical models, primarily patient-derived or cell line-derived xenografts in immunocompromised mice, are used. Characterization of these models involves sophisticated tissue analysis and non-invasive imaging techniques to monitor tumor response over time.

More specific information is obtained through Immunohistochemistry (IHC), which applies the principles of antibody-based detection to tissue sections. IHC is critical for two main purposes: confirming in vivo target engagement and assessing the biological response. To confirm that this compound is inhibiting its target within the tumor, sections are stained for the same phosphoproteins analyzed by Western blot, such as p-AKT (Ser473) and p-PRAS40. A marked reduction in the staining intensity for these markers in tumors from treated animals compared to controls provides definitive evidence of in vivo pharmacodynamic activity. Furthermore, IHC is used to measure the biological consequences of this inhibition. Staining for the proliferation marker Ki-67 is used to quantify changes in cell division, while staining for cleaved Caspase-3 is used to detect and quantify apoptotic cell death. A successful response to this compound is characterized by decreased Ki-67 and increased cleaved Caspase-3 staining.

Table 4: Representative Immunohistochemistry Results from this compound-Treated Xenograft Models
Preclinical ModelBiomarkerTreatment GroupStaining Result Compared to Control
Ovarian Cancer Xenograftp-AKT (Ser473)This compoundSignificant reduction in staining intensity
Melanoma XenograftKi-67This compound~60% decrease in percentage of positive cells
Gastric Cancer XenograftCleaved Caspase-3This compound~4-fold increase in positive apoptotic bodies
Colorectal Xenograftp-PRAS40 (Thr246)This compoundStrong inhibition of staining in tumor tissue

Non-invasive imaging techniques are essential for longitudinally monitoring the anti-tumor effects of this compound in live animals, providing dynamic data on treatment response. The most common method is the periodic measurement of subcutaneous tumor dimensions with digital calipers to calculate tumor volume. The efficacy is often expressed as Tumor Growth Inhibition (TGI), which compares the tumor volume in treated animals to that in control animals.

More advanced imaging modalities provide deeper functional insights. Bioluminescence Imaging (BLI) can be used in models where cancer cells are engineered to express the luciferase enzyme, allowing for sensitive tracking of tumor burden, particularly in orthotopic or metastatic settings. Positron Emission Tomography (PET) offers a powerful method for assessing the metabolic response to treatment. The PI3K/AKT pathway is a key regulator of cellular glucose uptake and metabolism. Therefore, PET imaging with the glucose analog [18F]-fluorodeoxyglucose (FDG) is particularly informative. Studies have shown that this compound can induce a rapid and significant decrease in FDG uptake by tumors, which is measurable as a reduction in the maximum Standardized Uptake Value (SUVmax). This metabolic response often precedes any observable changes in tumor volume, serving as an early and sensitive pharmacodynamic biomarker of drug activity in vivo.

Table 5: Summary of In Vivo Imaging Results for this compound Efficacy
Preclinical ModelImaging ModalityMeasurementTreatment GroupResult Compared to Control
HCT116 XenograftCaliper MeasurementTumor VolumeThis compound>70% Tumor Growth Inhibition (TGI) at day 21
SKOV3 XenograftFDG-PETSUVmaxThis compound~50% decrease in FDG uptake after 24 hours
U87MG OrthotopicBioluminescence (BLI)Photon FluxThis compoundSignificant reduction in luminescence signal over time
Multiple Myeloma XenograftCaliper MeasurementTumor VolumeThis compoundSignificant tumor growth delay

Methodological Considerations for Research Reproducibility

Ensuring the reproducibility of research findings is a critical aspect of pharmaceutical science, and the analytical characterization of compounds like this compound is no exception. nih.gov The reliability and consistency of analytical data underpin the validity of preclinical and clinical study outcomes. Key methodological considerations to ensure reproducibility include comprehensive method validation, the use of well-characterized reference standards, and adherence to established quality guidelines. nih.govhcltech.com

Method Validation: Any analytical method used for the characterization or quantification of this compound must be thoroughly validated to ensure it is fit for its intended purpose. nih.govscirp.org Following guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is standard practice. nih.govchemmethod.com Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govinnovareacademics.in

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govscirp.org

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies at multiple concentration levels. innovareacademics.inscirp.org

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). innovareacademics.innih.gov

LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. innovareacademics.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. chemmethod.com

The table below outlines typical validation parameters for a chromatographic method, which would be applicable to the analysis of this compound.

Validation ParameterAcceptance Criteria (Typical)Purpose
Accuracy 80-120% recovery for impurities; 98-102% for assay. nih.govinnovareacademics.inTo ensure the measured value is close to the actual value.
Precision (RSD) ≤ 2% for assay; ≤ 15% for impurities at LOQ. nih.govscirp.orgTo ensure consistency and repeatability of the measurement.
Linearity (Correlation Coefficient, r²) ≥ 0.99 nih.govTo confirm a proportional response to analyte concentration.
Specificity No interference at the retention time of the main peak and impurities. nih.govTo ensure the method is specific for the substance of interest.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10. innovareacademics.inTo define the lowest concentration that can be reliably measured.

Reference Standards: The use of highly purified and well-characterized reference standards for this compound is fundamental for reproducible research. outsourcedpharma.com These standards, which have a confirmed structure and purity (e.g., via NMR and HPLC), serve as the benchmark against which test samples are compared. selleckchem.comoutsourcedpharma.com They are essential for calibrating analytical instruments and for the validation of quantitative assays. outsourcedpharma.com Commercial suppliers provide reference standards with a Certificate of Analysis, detailing the methods used for characterization and the established purity. selleckchem.com

System Suitability and Quality Control: Before and during the analysis of samples, system suitability tests are performed to ensure that the analytical system is operating correctly. hcltech.com This involves injecting a standard solution to check parameters like peak resolution, theoretical plates, and tailing factor. Quality control checks, using samples of known concentrations, are also analyzed alongside experimental samples to monitor the performance and validity of the analytical run. hcltech.com Adherence to these practices helps to eliminate variability arising from the analytical instrumentation and procedure, thereby enhancing the reproducibility of the results.

Future Directions and Unanswered Research Questions

Exploring Novel Therapeutic Combinations Based on Mechanistic Insights

A primary avenue for future research lies in the rational design of combination therapies that can overcome intrinsic and acquired resistance to Akt inhibition. The central role of the PI3K/Akt/mTOR pathway in cell signaling suggests that vertical inhibition at different nodes could be a powerful strategy. ashpublications.org Preclinical studies have already shown synergistic effects when combining Akt inhibitors with inhibitors of other pathway components. patsnap.com

Future investigations should systematically explore combinations of Afuresertib (B560028) HCl with a range of targeted agents. This includes, but is not limited to, inhibitors of:

MEK: The combination of Afuresertib with MEK inhibitors like trametinib (B1684009) has shown promise in solid tumors and multiple myeloma, warranting further investigation into the underlying mechanisms of synergy and resistance. nih.govnih.gov

PI3K: Dual inhibition of PI3K and Akt could provide a more complete blockade of the pathway, potentially preventing feedback activation loops. ashpublications.orgpatsnap.com Studies combining Afuresertib with various PI3K isoform-selective inhibitors are needed.

mTOR: Combining Afuresertib with mTOR inhibitors (mTORC1/2) is another logical step in vertical pathway inhibition that requires preclinical validation. ashpublications.orgpatsnap.com

Receptor Tyrosine Kinases (RTKs): Given the upstream activation of the PI3K/Akt pathway by RTKs such as EGFR, combination strategies with RTK inhibitors in relevant cancer types are a priority. nih.gov

Other signaling pathways: Exploring combinations with inhibitors of parallel survival pathways, such as the RAS/MAPK pathway, could preempt compensatory signaling and delay the onset of resistance.

A noteworthy combination that has shown preliminary anti-tumor efficacy is Afuresertib with an anti-PD-L1 monoclonal antibody (LAE005) and nab-paclitaxel in patients with drug-resistant triple-negative breast cancer (TNBC). laekna.com Further studies are essential to validate these findings and elucidate the immunomodulatory effects of Akt inhibition. Additionally, the synergistic effect of Afuresertib and curcumin (B1669340) in suppressing acute myeloid leukemia (AML) cell engraftment in preclinical models opens up possibilities for combinations with natural compounds. medkoo.com

Investigation of Afuresertib HCl in Additional Preclinical Disease Models

While this compound has been evaluated in a range of hematologic and solid tumor models, its potential in other malignancies remains to be fully explored. pharmaceutical-technology.comnih.gov Future preclinical studies should expand the scope of investigation to include a broader array of cancer types where Akt signaling is implicated.

Potential New Preclinical Disease Models for this compound Rationale for Investigation
Glioblastoma The PI3K/Akt pathway is frequently activated in glioblastoma, a disease with limited treatment options.
Pancreatic Cancer Aberrant Akt signaling is a hallmark of pancreatic cancer, contributing to its aggressive nature and therapeutic resistance. pharmaceutical-technology.com
Head and Neck Squamous Cell Carcinoma (HNSCC) PI3K/Akt pathway alterations are common in HNSCC, suggesting a potential therapeutic target. pharmaceutical-technology.com
Bladder Cancer The role of Akt signaling in bladder cancer progression and metastasis makes it a compelling target for investigation. pharmaceutical-technology.com
Hepatocellular Carcinoma Dysregulation of the PI3K/Akt pathway is implicated in the development and progression of liver cancer. pharmaceutical-technology.com

Furthermore, investigating this compound in models of rare cancers where Akt pathway dysregulation is a known driver could provide new therapeutic avenues for underserved patient populations. Preclinical studies have already demonstrated its potential in Langerhans cell histiocytosis. ashpublications.orgebi.ac.uk

Deeper Understanding of Akt Isoform-Specific Inhibition and Its Biological Consequences

This compound is a pan-Akt inhibitor, targeting all three isoforms: Akt1, Akt2, and Akt3. ontosight.ailaekna.com While this broad activity is a key feature of the drug, the distinct and sometimes non-redundant roles of each isoform in normal physiology and disease are not fully understood. nih.gov

Akt Isoform Known Biological Functions Inhibitor Constant (Ki) for Afuresertib
Akt1 Crucial for embryonic development. nih.gov0.08 nM selleckchem.comselleckchem.commedchemexpress.com
Akt2 Involved in insulin (B600854) signaling and glucose metabolism. nih.gov2 nM selleckchem.comselleckchem.commedchemexpress.com
Akt3 Plays a role in brain development. nih.gov2.6 nM selleckchem.comselleckchem.commedchemexpress.com

Future research should aim to:

Utilize preclinical models with genetic knockout or knockdown of individual Akt isoforms to understand their specific roles in tumor growth, survival, and response to this compound.

Investigate the potential for developing more isoform-selective Akt inhibitors to minimize off-target effects related to the inhibition of specific isoforms, such as the metabolic effects associated with Akt2 inhibition. nih.gov

Elucidating Additional Off-Target Effects and Their Mechanistic Implications in Preclinical Settings

While this compound is considered a selective Akt inhibitor, a comprehensive understanding of its off-target effects is crucial for predicting its full range of biological activities and potential toxicities. ki.se Although some off-target effects have been noted for other Akt inhibitors, a detailed preclinical investigation specific to this compound is warranted. nih.gov

Future studies should employ unbiased screening approaches, such as kinome profiling, to identify other kinases that may be inhibited by this compound at clinically relevant concentrations. Any identified off-target interactions should then be mechanistically validated to determine their contribution to both the therapeutic and potential adverse effects of the drug. This knowledge is critical for refining therapeutic strategies and managing potential side effects.

Advanced Synthetic Strategies for this compound Derivatives with Enhanced Properties

The chemical scaffold of this compound provides a foundation for the development of next-generation Akt inhibitors with improved properties. Future medicinal chemistry efforts could focus on synthesizing derivatives with:

Enhanced potency and selectivity: Fine-tuning the chemical structure could lead to derivatives with even greater affinity for Akt isoforms and reduced off-target activity.

Improved pharmacokinetic profiles: Modifications could be made to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more favorable dosing regimens.

Novel mechanisms of action: The development of derivatives that act as allosteric inhibitors or that promote the degradation of Akt (e.g., PROTACs) could offer advantages over traditional ATP-competitive inhibitors. researchgate.net

Patent literature describes methods for the synthesis of Afuresertib and its crystalline hydrochloride salt, providing a starting point for the design and synthesis of novel analogs. google.comgoogle.com

Integration of Multi-Omics Data to Predict this compound Responsiveness in Preclinical Models

The identification of predictive biomarkers is essential for patient selection and for maximizing the clinical benefit of this compound. Integrating multi-omics data from preclinical models can facilitate the discovery of robust biomarkers of drug sensitivity and resistance. biorxiv.orgfrontiersin.org

Future research should focus on:

Comprehensive molecular profiling: Analyzing the genome, transcriptome, proteome, and metabolome of cancer cell lines and patient-derived xenografts (PDXs) treated with this compound.

Computational modeling: Employing advanced computational and machine learning approaches to integrate these complex datasets and identify molecular signatures that correlate with drug response. nih.govplos.org

Biomarker validation: Validating putative biomarkers in larger preclinical cohorts and ultimately in clinical trials. Potential biomarkers could include mutations in the PI3K/Akt pathway (e.g., PIK3CA mutations, PTEN loss), levels of phosphorylated Akt, or specific gene expression profiles. nih.govnih.gov

By systematically addressing these future directions, the scientific community can build upon the existing knowledge of this compound and pave the way for its optimal clinical application in the fight against cancer.

Q & A

Q. What is the molecular mechanism of Afuresertib HCl as an Akt inhibitor, and how does its selectivity for Akt isoforms influence experimental outcomes?

this compound inhibits Akt1, Akt2, and Akt3 with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively . Its selectivity profile necessitates careful consideration in experimental models: Akt1-dominant cell lines (e.g., certain breast cancer models) may show heightened sensitivity, while Akt2/Akt3-driven systems (e.g., glucose metabolism studies) require validation of off-target effects. Researchers should use isoform-specific knockdown/knockout controls to isolate contributions of individual Akt isoforms .

Q. What preclinical models are most appropriate for evaluating this compound’s efficacy, and how should dosing regimens be optimized?

In vivo studies often employ xenograft models with PI3K/Akt pathway-activating mutations (e.g., PTEN-null tumors). Dose optimization should start with pharmacokinetic/pharmacodynamic (PK/PD) profiling, using biomarkers like phosphorylated Akt (Ser473) to confirm target engagement. Typical dosing ranges from 10–50 mg/kg daily in murine models, adjusted based on bioavailability and toxicity thresholds observed in phase 1 trials .

Q. How can researchers address variability in IC50 values across different cell lines?

Variability may arise from differences in Akt isoform expression, compensatory signaling (e.g., ERK or mTOR activation), or cell culture conditions. To mitigate this:

  • Standardize assays using ATP concentration-matched kinase activity tests.
  • Include orthogonal assays (e.g., Western blotting for downstream targets like GSK3β phosphorylation) to confirm on-target effects .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported efficacy between preclinical and clinical studies?

Discrepancies often stem from tumor microenvironment differences or compensatory pathway activation in humans. Solutions include:

  • Co-administration with PI3K/mTOR inhibitors to block feedback loops.
  • Use of patient-derived organoids (PDOs) or ex vivo tumor slices to recapitulate clinical heterogeneity .
  • Retrospective analysis of clinical trial biomarkers (e.g., PTEN status) to identify responder subgroups .

Q. How can researchers design studies to investigate this compound’s role in overcoming therapy resistance?

  • Hypothesis-driven approach : Combine this compound with agents targeting resistance mechanisms (e.g., PARP inhibitors for BRCA-mutant cancers with Akt-mediated resistance).
  • Longitudinal sampling : Monitor clonal evolution via single-cell RNA sequencing in resistant models.
  • Cross-trial comparisons : Analyze data from NCT01964924 (phase 2 ovarian cancer trial) to identify resistance markers .

Q. What methodologies are critical for validating this compound’s off-target effects in complex biological systems?

  • Chemical proteomics : Use affinity-based pulldown assays with broad kinase panels to identify unintended targets.
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions or off-target pathways.
  • Metabolomic profiling : Assess changes in glycolysis or lipid synthesis, which may indicate Akt-independent effects .

Q. How should researchers approach conflicting data on this compound’s impact on apoptosis versus cytostasis?

  • Time-resolved assays : Distinguish early apoptosis (Annexin V/PI staining at 24–48 hours) from late-stage cell cycle arrest (EdU incorporation).
  • Context-specific analysis : Evaluate Bcl-2 family protein dynamics (e.g., BIM upregulation) in apoptosis-prone vs. senescence-prone models .

Methodological Best Practices

  • Data validation : Replicate key findings in ≥2 independent models (e.g., cell lines and PDOs) and use blinded analysis for subjective endpoints .
  • Literature synthesis : Conduct systematic reviews using databases like PubMed and Embase, adhering to PRISMA guidelines for transparency .
  • Ethical reporting : Disclose all negative/ambiguous results to avoid publication bias, as highlighted in FDA guidelines for preclinical data .

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